![molecular formula C23H20FN5O3 B2899253 3-(1-(3-(1H-pyrazol-1-yl)benzoyl)piperidin-4-yl)-6-fluoroquinazoline-2,4(1H,3H)-dione CAS No. 2034371-72-5](/img/structure/B2899253.png)
3-(1-(3-(1H-pyrazol-1-yl)benzoyl)piperidin-4-yl)-6-fluoroquinazoline-2,4(1H,3H)-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
3-(1-(3-(1H-pyrazol-1-yl)benzoyl)piperidin-4-yl)-6-fluoroquinazoline-2,4(1H,3H)-dione is a useful research compound. Its molecular formula is C23H20FN5O3 and its molecular weight is 433.443. The purity is usually 95%.
BenchChem offers high-quality 3-(1-(3-(1H-pyrazol-1-yl)benzoyl)piperidin-4-yl)-6-fluoroquinazoline-2,4(1H,3H)-dione suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-(1-(3-(1H-pyrazol-1-yl)benzoyl)piperidin-4-yl)-6-fluoroquinazoline-2,4(1H,3H)-dione including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Antibacterial Activity
Field
Application Summary
This compound has been synthesized and tested for its antibacterial activity .
Methods
The compound was synthesized using piperidine-4-carboxylic acid, 1,3-difluorobenzene, and various halogen derivatives . The antibacterial evaluation was done by the agar well diffusion method .
Results
Only one of the compounds showed antibacterial effect against Staphylococcus aureus (MTCC 3160) at a concentration of 50 μg per well .
Antiproliferative Agents
Field
Application Summary
A series of novel 6-fluoro-3-(4-piperidinyl)-1,2-benzisoxazole derivatives were synthesized and evaluated for their antiproliferative activity .
Methods
The compounds were synthesized with different substituted aromatic/heterocyclic acid chlorides (R-CO-Cl) and characterized by 1 H NMR, LC/MS, FTIR and elemental analyses . The antiproliferative effects of the synthesized compounds were tested against viable human skin fibroblast cells and carcinoma cells .
Results
Among the synthesized compounds, some have showed potent antiproliferative activity on all the carcinoma cells tested .
Organic Synthesis and Chemical Research
Field
Application Summary
This compound could be used in organic synthesis and chemical research .
Methods
The compound could be synthesized using various methods and used in the development of new chemical compounds .
Results
The results of such research could lead to the discovery of new chemical compounds with potential applications in various fields .
Protein Kinase B (Akt) Inhibitors
Field
Application Summary
This compound could potentially be used as a selective, orally active inhibitor of Protein Kinase B (Akt), an important component of intracellular signaling pathways regulating growth and survival .
Methods
The compound could be synthesized and tested for its inhibitory effects on Akt. The optimization of lipophilic substitution within a series of similar compounds could provide ATP-competitive, nano-molar inhibitors with selectivity for inhibition of PKB over the closely related kinase PKA .
Results
Representative compounds could modulate biomarkers of signaling through PKB in vivo and strongly inhibit the growth of human tumor xenografts in nude mice at well-tolerated doses .
properties
IUPAC Name |
6-fluoro-3-[1-(3-pyrazol-1-ylbenzoyl)piperidin-4-yl]-1H-quinazoline-2,4-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H20FN5O3/c24-16-5-6-20-19(14-16)22(31)29(23(32)26-20)17-7-11-27(12-8-17)21(30)15-3-1-4-18(13-15)28-10-2-9-25-28/h1-6,9-10,13-14,17H,7-8,11-12H2,(H,26,32) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZCKPJMRIXFQFBT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1N2C(=O)C3=C(C=CC(=C3)F)NC2=O)C(=O)C4=CC(=CC=C4)N5C=CC=N5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H20FN5O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
433.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-(1-(3-(1H-pyrazol-1-yl)benzoyl)piperidin-4-yl)-6-fluoroquinazoline-2,4(1H,3H)-dione |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.